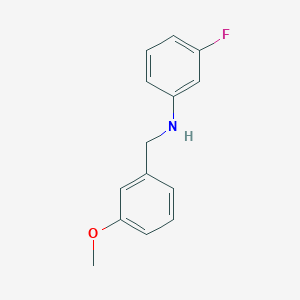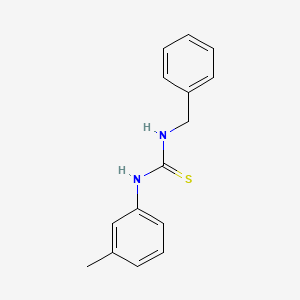
N-benzyl-N'-(3-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-(3-methylphenyl)thiourea, also known as BMTU, is a thiourea derivative that has been widely studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H16N2S. BMTU has been shown to possess various biological activities, including antitumor, antiviral, and antibacterial properties.
科学的研究の応用
N-benzyl-N'-(3-methylphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, this compound has antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
作用機序
The exact mechanism of action of N-benzyl-N'-(3-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and proteins involved in cell growth and proliferation. For example, this compound has been shown to inhibit tubulin polymerization, which is essential for cell division and growth. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, this compound has been shown to modulate the immune system by increasing the production of cytokines, such as interleukin-2 and interferon-gamma.
実験室実験の利点と制限
One of the advantages of using N-benzyl-N'-(3-methylphenyl)thiourea in lab experiments is its broad spectrum of biological activities. This compound has been shown to possess antitumor, antiviral, and antibacterial properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-benzyl-N'-(3-methylphenyl)thiourea. One area of interest is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological activities of this compound. Additionally, the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation.
Conclusion:
In conclusion, this compound is a thiourea derivative that has been extensively studied for its potential therapeutic applications. It possesses antitumor, antiviral, and antibacterial properties and has been shown to modulate various biological processes. However, its potential toxicity may limit its use in certain experiments. Further research is needed to fully understand the molecular mechanisms underlying the biological activities of this compound and to develop this compound derivatives with improved biological activity and reduced toxicity.
合成法
N-benzyl-N'-(3-methylphenyl)thiourea can be synthesized by reacting benzyl isothiocyanate with 3-methyl aniline in the presence of a base, such as sodium hydroxide. The reaction takes place under reflux conditions in a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
1-benzyl-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-12-6-5-9-14(10-12)17-15(18)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYAAXWFODAMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

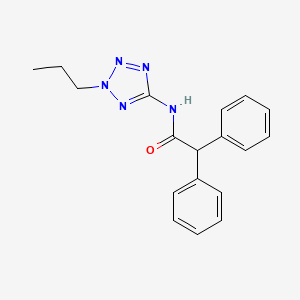
![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)
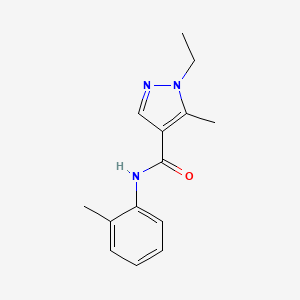
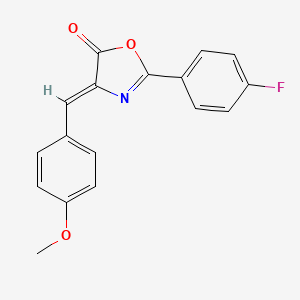
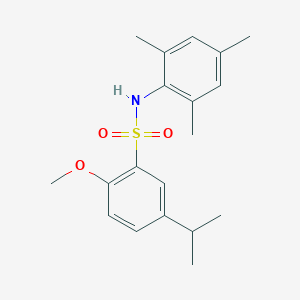
![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)
![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
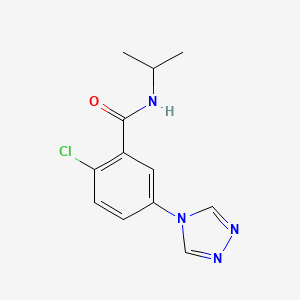
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)
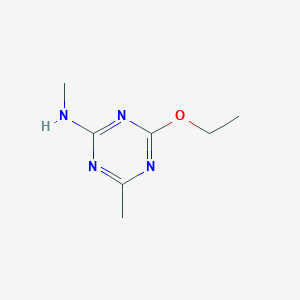
![4-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl benzoate](/img/structure/B5721631.png)
![2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
